molecular formula C8H9N3 B110949 3-Amino-7-methyl-1H-indazole CAS No. 1000343-59-8

3-Amino-7-methyl-1H-indazole

Cat. No. B110949
M. Wt: 147.18 g/mol
InChI Key: JYTHNNWTAZPKPW-UHFFFAOYSA-N
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Description

The compound 3-Amino-7-methyl-1H-indazole is a derivative of the 1H-indazole framework, which is a heterocyclic compound that has been extensively studied due to its relevance in various chemical and pharmaceutical applications. The indazole nucleus is a fused structure combining benzene and pyrazole rings, and the presence of amino and methyl groups at specific positions on the ring can significantly alter its chemical properties and biological activity.

Synthesis Analysis

The synthesis of 1H-indazoles, including derivatives like 3-Amino-7-methyl-1H-indazole, can be achieved through the selective activation of o-aminobenzoximes in the presence of an amino group. This process uses methanesulfonyl chloride and triethylamine, and it is known for being mild and yielding the desired compounds in good to excellent yields . Although the provided data does not directly mention the synthesis of 3-Amino-7-methyl-1H-indazole, the general method for synthesizing 1H-indazoles could potentially be adapted for its production.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 3-Amino-7-methyl-1H-indazole, they do provide insights into the structural analysis of related compounds. For instance, the crystal structures of isomeric triazoles have been established by X-ray crystallography, which could offer comparative data for understanding the structural aspects of indazole derivatives . The molecular structure is crucial for determining the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 3-amino-1,2,4-triazoles, which share some structural similarities with 3-Amino-7-methyl-1H-indazole, has been explored in various chemical reactions. These compounds can undergo solid-phase synthesis and react with carboxylic acids and hydrazines to yield triazole derivatives with regioselectivity . Additionally, the cyclecondensation of 3-amino-1,2,4-triazole with substituted methyl cinnamates has been studied, leading to the formation of triazolopyrimidinones, which suggests that 3-Amino-7-methyl-1H-indazole could also participate in similar condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-7-methyl-1H-indazole are not directly reported in the provided papers. However, the synthesis and crystal structure of closely related compounds, such as 3-amino-4-morpholino-1H-indazole derivatives, have been described, indicating that these compounds can crystallize in the monoclinic system and possess inhibitory effects on cancer cell proliferation . These properties are indicative of the potential biological activity of 3-Amino-7-methyl-1H-indazole and its relevance in medicinal chemistry.

Scientific Research Applications

Anticancer Applications

Synthesis and Antiproliferative Evaluation : A study highlighted the synthesis of 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids. These derivatives exhibited significant antiproliferative activity against KATO-III and MCF-7 cell lines, suggesting their potential as novel anticancer agents (Molinari et al., 2015). Additionally, 6-substituted amino-1H-indazole derivatives were synthesized and showed growth inhibitory activity in four human cancer cell lines, indicating their efficacy as anticancer agents (Ngo Xuan Hoang et al., 2022).

Antimicrobial Applications

Antimicrobial Activity : Indazole derivatives have been evaluated for their antimicrobial properties. A study on the synthesis and evaluation of pyrimidine and annulated pyrimidine fused indazole derivatives revealed significant activity against Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi (Yakaiah et al., 2008). Another research discussed the impact of the indazole scaffold on antibacterial and antifungal agents, emphasizing its promising biological properties including antimicrobial actions (Panda et al., 2022).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Much effort has been spent in recent years to develop synthetic approaches to indazoles . This study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .

properties

IUPAC Name

7-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTHNNWTAZPKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-methyl-1H-indazole

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